1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes an imidazo[1,5-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyridazine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
- 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE
- 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE
Uniqueness: The uniqueness of 1-[7-AMINO-2-(3-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE lies in its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[7-amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C21H18N4O2/c1-13(26)17-12-18-20(14-7-4-3-5-8-14)23-21(22)25(18)24-19(17)15-9-6-10-16(11-15)27-2/h3-12H,1-2H3,(H2,22,23) |
InChI Key |
ZSZGZMDGFRGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC(=CC=C3)OC)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.